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molecular formula C12H17FN4 B8420106 4-(3-(Fluoromethyl)phenyl)piperazine-1-carboximidamide

4-(3-(Fluoromethyl)phenyl)piperazine-1-carboximidamide

Cat. No. B8420106
M. Wt: 236.29 g/mol
InChI Key: DKVMTBMEKBKSEV-UHFFFAOYSA-N
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Patent
US08491868B2

Procedure details

Tert-butyl 4-(3-(fluoromethyl)phenyl)piperazine-1-carboxylate (201.3 mg, mmol) was dissolved in a 4.0 M solution of HCl and dioxane (2 mL) and stirred at room temperature. After 45 min. the reaction mixture was concentrated and re-dissolved in ACN (2 mL). Diisopropylethylamine (22 μL, 1.51 mmol) and 1H-pyrazole-1-carboximidamide (110 mg, 0.75 mmol) were added to the stirring reaction mixture. The next day, the reaction mixture was concentrated to yield a crude oil, which was purified by HPLC using a Phenomenex Luna C-18 (2) column (10 250×21.2 mm, gradient method 0-100% B over 14 min., where B=90% ACN in water using 0.1% TFA as a modifier and A=water using 0.1% TFA as a modifier) with a flow rate of 20 ml/min to isolate 4-(3-(fluoromethyl)phenyl)piperazine-1-carboximidamide as a white solid (42.7 mg, 23% isolated yield over 4 steps). 1H NMR (300 MHz, DMSO-d6): δ 7.58 (br s, 3H), 7.28 (t, 1H, J=7.8 Hz), 7.01 (br s, 1H), 6.98 (br s, 1H), 6.87 (d, 1H, J=7.3 Hz), 5.35 (d, 2H, J=47.9 Hz), 3.58 (dd, 4H, J=5.4, 4.9 Hz), 3.26 (dd, 4H, J=5.4, 4.8 Hz); 13C NMR (75.5 MHz, DMSO-d6): δ 156.1, 150.3, 137.1 (136.8), 129.2, 118.8 (118.7), 115.9, 114.9 (114.8), 84.6 (83.4), 47.2, 44.7; HRMS calcd for C12H17FN4: 237.15100 found 237.1514.
Name
Tert-butyl 4-(3-(fluoromethyl)phenyl)piperazine-1-carboxylate
Quantity
201.3 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
22 μL
Type
reactant
Reaction Step Two
Quantity
110 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][C:3]1[CH:4]=[C:5]([N:9]2CCN(C(OC(C)(C)C)=O)[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.C(N(C(C)C)CC)(C)C.[N:31]1([C:36](=[NH:38])[NH2:37])[CH:35]=[CH:34]C=N1>Cl.O1CCOCC1>[F:1][CH2:2][C:3]1[CH:4]=[C:5]([N:9]2[CH2:34][CH2:35][N:31]([C:36](=[NH:38])[NH2:37])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Tert-butyl 4-(3-(fluoromethyl)phenyl)piperazine-1-carboxylate
Quantity
201.3 mg
Type
reactant
Smiles
FCC=1C=C(C=CC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
22 μL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
110 mg
Type
reactant
Smiles
N1(N=CC=C1)C(N)=N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 45 min. the reaction mixture was concentrated
Duration
45 min
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in ACN (2 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The next day, the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
to yield a crude oil, which
CUSTOM
Type
CUSTOM
Details
was purified by HPLC
CUSTOM
Type
CUSTOM
Details
over 14 min.
Duration
14 min
CUSTOM
Type
CUSTOM
Details
where B=90% ACN in water using 0.1% TFA as a modifier and A=water using 0.1% TFA as a modifier) with a flow rate of 20 ml/min to isolate

Outcomes

Product
Name
Type
product
Smiles
FCC=1C=C(C=CC1)N1CCN(CC1)C(N)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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